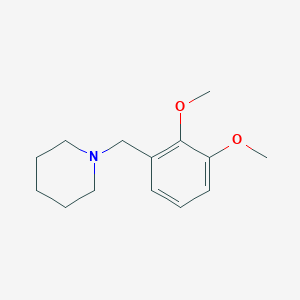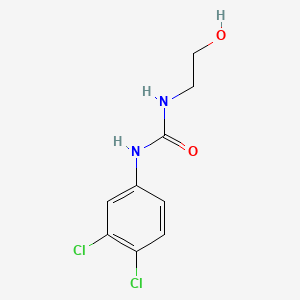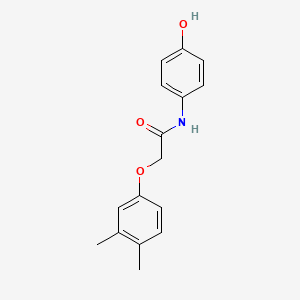![molecular formula C16H18N2O3 B5818475 N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)
N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide, also known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor, AMPA subtype. It was first synthesized in the 1990s and has since been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes.
Mechanism of Action
N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate, the natural ligand of the receptor. This results in a decrease in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), the enhancement of long-term depression (LTD), and the reduction of excitotoxicity in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide in lab experiments is its high selectivity for the AMPA receptor, which allows for specific manipulation of this receptor subtype. However, one limitation of N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide is its short half-life, which requires frequent dosing in in vivo experiments.
Future Directions
There are several future directions for research involving N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide. One area of interest is the role of AMPA receptors in addiction and drug abuse, as N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the development of more potent and selective AMPA receptor antagonists for use in clinical settings, such as the treatment of stroke or neurodegenerative diseases.
Synthesis Methods
N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide can be synthesized using a multi-step process involving the reaction of 2-furoic acid with isobutylamine to form 2-(isobutylamino)furan-5-carboxylic acid. This compound is then converted to the corresponding acid chloride, which is reacted with 3-aminobenzamide to yield N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide.
Scientific Research Applications
N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological processes. It has been shown to be an effective tool for studying synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
N-[3-(2-methylpropylcarbamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(2)10-17-15(19)12-5-3-6-13(9-12)18-16(20)14-7-4-8-21-14/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWZNECACVNASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818407.png)
![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![ethyl 3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5818418.png)


![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)

![2-[(2-methylbenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5818456.png)
![1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol](/img/structure/B5818458.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)